N-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
Description
N-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide (CAS: 879587-52-7) is a synthetic carboxamide derivative with the molecular formula C23H21FN2O4 and a molecular weight of 408.4222 g/mol . The compound features an octahydroquinoline core substituted with a 4-fluorophenyl group at the carboxamide position and a 4-methoxyphenyl group at the 7-position.
Properties
Molecular Formula |
C23H21FN2O4 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C23H21FN2O4/c1-30-17-8-2-13(3-9-17)14-10-19-22(20(27)11-14)18(12-21(28)26-19)23(29)25-16-6-4-15(24)5-7-16/h2-9,14,18H,10-12H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
WWRMUWBHFMPIIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C(=O)NC4=CC=C(C=C4)F)C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Pd-Catalyzed Arylation
For introducing the 4-fluorophenyl group, Suzuki-Miyaura coupling or Buchwald-Hartwig amination may be employed.
Conditions :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction times and improves yields for amide couplings.
Conditions :
Challenges and Optimizations
-
Steric Hindrance : Bulky substituents (e.g., 4-methoxyphenyl) require prolonged reaction times or higher temperatures.
-
Solubility : Polar solvents (e.g., DMF, DMSO) enhance reactivity but necessitate careful workup.
-
Purity Control : Column chromatography is critical for isolating the target compound from byproducts.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has shown promise as a lead compound in drug development due to its structural features that allow for interactions with biological targets. Its unique octahydroquinoline structure contributes to a variety of biological activities.
Case Studies
- Antimicrobial Activity : Research indicates that derivatives of octahydroquinoline compounds exhibit significant antimicrobial properties. For example, studies have demonstrated effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values suggesting potential as antibacterial agents .
- Anti-inflammatory Effects : Similar compounds have been reported to modulate inflammatory pathways by acting as selective phosphodiesterase inhibitors. In animal models of rheumatoid arthritis, these compounds reduced disease severity significantly .
Anticancer Applications
Recent studies have explored the anticancer potential of N-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide. The compound has been investigated for its effects on various cancer cell lines.
Research Findings
- In vitro studies have shown that the compound can inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance, it has demonstrated significant percent growth inhibition (PGI) against several cancer cell lines including SNB-19 and OVCAR-8 .
- The pharmacokinetic profile of similar compounds indicates favorable bioavailability and metabolic stability which are crucial for their development as oral therapeutic agents .
Data Summary
| Application Area | Biological Activity | Research Findings |
|---|---|---|
| Antimicrobial | Effective against Mycobacterium smegmatis and others | MIC values indicate strong antibacterial properties |
| Anti-inflammatory | Modulates inflammatory pathways | Reduces severity in rheumatoid arthritis models |
| Anticancer | Induces apoptosis and cell cycle arrest | Significant PGI against various cancer cell lines |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the presence of fluorophenyl and methoxyphenyl groups suggests potential interactions with various biological macromolecules.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-fluorophenyl group in the target compound confers lower molecular weight and higher electronegativity compared to BH54293 (3-chloro-4-methylphenyl) and BH54292 (bulkier methoxy-methylphenyl). Fluorine’s small size and electronegativity may enhance metabolic stability and membrane permeability relative to chlorine or methoxy groups .
Comparison with Broader Carboxamide Derivatives in Therapeutic Contexts
Fluorophenyl-Containing Anticancer Agents ()
A patent describes a structurally distinct carboxamide, (R)-N-(3-fluoro-4-((3-((1-hydroxypropan-2-yl)amino)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)phenyl)-3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, for cancer treatment . While both compounds share a fluorophenyl group, the patent compound’s pyrazolo-pyridine scaffold and additional functional groups (e.g., hydroxypropan-2-yl) suggest divergent mechanisms. This highlights the fluorophenyl moiety’s versatility in enhancing binding affinity across diverse therapeutic targets.
Carboxamides with Heterocyclic Scaffolds ()
Compounds like 5F-AB-FUPPYCA (a pyrazole carboxamide) and A-836,339 (a thiazole derivative) illustrate carboxamides in non-quinoline contexts . These molecules prioritize smaller heterocycles (e.g., pyrazole, thiazole) over octahydroquinoline, often paired with fluorinated alkyl chains (e.g., 5-fluoropentyl). Such designs are common in synthetic cannabinoids, emphasizing the carboxamide group’s adaptability in modulating receptor interactions.
Biological Activity
N-(4-fluorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a quinoline core structure that is known for its diverse biological activities. The incorporation of fluorine and methoxy groups enhances its chemical reactivity and biological profile.
- Molecular Formula : C23H21FN2O4
- Molecular Weight : 408.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The presence of the fluorine atom enhances the compound's metabolic stability and bioavailability. This modification can lead to improved binding affinity to biological targets compared to non-fluorinated analogs.
Key Mechanisms:
- Nrf2 Activation : Similar compounds have been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. This activation is linked to the transcription of genes involved in antioxidant responses and detoxification processes .
- Antitumor Activity : Compounds with a similar quinoline structure have demonstrated significant antitumor properties by inducing apoptosis and cell cycle arrest in cancer cells. For instance, certain tetrahydroquinolines have been reported to inhibit the Akt signaling pathway, which is critical for cell survival and proliferation .
- Antibacterial Properties : The quinoline core is also associated with antibacterial activity. Research indicates that modifications in the structure can enhance the efficacy against various bacterial strains .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Anticancer Activity : A study demonstrated that a similar quinoline derivative effectively inhibited tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway. The compound was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax .
- Oxidative Stress Response : In vitro studies showed that compounds activating the Nrf2 pathway significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests therapeutic potential for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can researchers validate their efficiency?
- Methodological Answer : A two-step synthesis involving substitution and hydrolysis reactions is commonly employed. For example, intermediates can be generated via chloride substitution (using K₂CO₃/1,4-dioxane) followed by NaOH-mediated hydrolysis. Yield optimization (e.g., 63.69% total yield) requires precise stoichiometric control and purification via column chromatography. Structural validation should use ¹H NMR and mass spectrometry (MS) to confirm substituent positions and molecular integrity .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer : ¹H/¹³C NMR is essential for confirming aromatic substituents (e.g., fluorophenyl and methoxyphenyl groups) and carbonyl positions. High-resolution MS validates molecular weight, while IR spectroscopy identifies functional groups like amides (C=O stretch ~1650 cm⁻¹). Cross-referencing with computational tools (e.g., PubChem-derived SMILES) ensures accuracy .
Q. What in vitro assays are recommended for preliminary pharmacological screening?
- Methodological Answer : Begin with cell viability assays (e.g., MTT on cancer cell lines) to assess cytotoxicity. Follow with enzyme inhibition studies (e.g., kinase assays targeting pathways like HGF/c-Met) to identify mechanistic activity. Dose-response curves and IC₅₀ calculations are critical for potency evaluation .
Advanced Research Questions
Q. How can computational quantum chemistry improve reaction design for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and optimize reaction pathways. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics, reducing trial-and-error experimentation. This approach aligns with ICReDD’s methodology, combining computation and experimental feedback loops .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Apply statistical Design of Experiments (DOE) to isolate variables (e.g., solvent polarity, temperature) affecting spectral outputs. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced bioactivity?
- Methodological Answer : Systematically modify substituents (e.g., replacing methoxy with ethoxy groups) and assess impacts on solubility (via logP measurements) and target binding (molecular docking simulations). Prioritize derivatives with improved bioavailability using in vitro permeability assays (e.g., Caco-2 monolayers) .
Q. What experimental approaches elucidate reaction mechanisms in synthesis?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in hydrolysis steps) to track bond cleavage. Monitor intermediate formation via in situ FTIR or HPLC-MS . Kinetic studies under varying temperatures and catalysts (e.g., PdCl₂(PPh₃)₂) reveal rate-determining steps .
Q. How are contradictory pharmacological data analyzed (e.g., efficacy vs. toxicity)?
- Methodological Answer : Apply multivariate analysis to distinguish off-target effects. Use transcriptomics (e.g., RNA-seq) to identify unintended pathway activation. Validate findings with knockout models or selective inhibitors to isolate mechanisms .
Q. How does integrating computational modeling accelerate development?
- Methodological Answer : Combine molecular dynamics simulations (e.g., binding pocket flexibility) with high-throughput screening data to prioritize candidates. AI-driven platforms (e.g., ICReDD’s reaction path algorithms) predict optimal conditions, reducing experimental iterations by 40–60% .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
